1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenylethan-1-one
Overview
Description
1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenylethan-1-one is a complex organic compound that features a unique combination of furan, thiophene, and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenylethan-1-one typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide.
Formation of the Thiophene Ring: The thiophene ring is synthesized by reacting the appropriate 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions.
Final Coupling: The final step involves coupling the furan, thiophene, and triazole rings with a phenylethanone moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of advanced catalysts, high-throughput screening, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenylethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenylethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[3-(Furan-2-YL)-5-{[(thiophen-2-YL)methyl]amino}-1H-1,2,4-triazol-1-YL]-2-phenylethan-1-one is unique due to its combination of furan, thiophene, and triazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-17(12-14-6-2-1-3-7-14)23-19(20-13-15-8-5-11-26-15)21-18(22-23)16-9-4-10-25-16/h1-11H,12-13H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNUMFUMJNWBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.